Cyclo(Lphe-L-Val)

Antifungal Drug Discovery Virulence Factor Targeting Glyoxylate Cycle Inhibition

Cyclo(L-Phe-L-Val) (CAS 35590-86-4, also known as DKP101516) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-phenylalanine and L-valine residues. It is a naturally occurring secondary metabolite isolated from various microbial sources, including marine-derived *Streptomyces puniceus* and *Pseudoalteromonas* sp.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B15561769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Lphe-L-Val)
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1
InChIKeyOQQPOHUVAQPSHJ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-Phe-L-Val) for ICL Inhibition and Neurite Outgrowth: A Differentiated Diketopiperazine Procurement Guide


Cyclo(L-Phe-L-Val) (CAS 35590-86-4, also known as DKP101516) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-phenylalanine and L-valine residues [1]. It is a naturally occurring secondary metabolite isolated from various microbial sources, including marine-derived *Streptomyces puniceus* and *Pseudoalteromonas* sp. . Unlike many other DKPs with broad-spectrum antimicrobial activity, the primary, quantifiable differentiators for Cyclo(L-Phe-L-Val) are its specific inhibition of the fungal virulence factor isocitrate lyase (ICL) and its ability to stimulate neurite outgrowth and axon sprouting in the presence of CNS inhibitors [2].

Why Cyclo(L-Phe-L-Val) Cannot Be Substituted with Generic Cyclo(Phe-Val) or Other DKPs for Target-Specific Assays


Generic substitution with other diketopiperazines (DKPs) or even the less specific isomer 'Cyclo(Phe-Val)' is scientifically unsound for applications requiring ICL inhibition or neurite outgrowth. The biological activity of DKPs is highly dependent on their specific amino acid composition and stereochemistry [1]. For example, in a direct comparison of five DKPs, only Cyclo(L-Phe-L-Val) exhibited potent ICL inhibition, while close structural analogs like Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Leu) showed weak activity, and others were inactive [2]. This demonstrates that the specific L-Phe-L-Val sequence is a critical determinant of target engagement and functional outcome, making it an irreplaceable tool compound for specific research pathways [3].

Quantitative Differentiation of Cyclo(L-Phe-L-Val): Head-to-Head Evidence vs. Closest Analogs


ICL Enzyme Inhibition: Cyclo(L-Phe-L-Val) vs. In-Class Diketopiperazines

In a direct head-to-head comparison against four other diketopiperazines isolated from the same source, Cyclo(L-Phe-L-Val) was identified as the most potent inhibitor of *Candida albicans* isocitrate lyase (ICL), a key enzyme in the fungal glyoxylate cycle and a validated virulence target [1]. The IC50 of Cyclo(L-Phe-L-Val) was 109.50 μM (27 μg/mL), while the structurally related Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Leu) exhibited weak activity with IC50 values of 516.28 μM and 533.79 μM, respectively [2]. The other two compounds, Cyclo(L-Phe-L-Pro) and Cyclo(L-Pro-L-Tyr), showed no inhibitory activity [3]. This demonstrates a >4.7-fold increase in potency for Cyclo(L-Phe-L-Val) over its closest active analogs [4].

Antifungal Drug Discovery Virulence Factor Targeting Glyoxylate Cycle Inhibition

Mechanism of Action: Cyclo(L-Phe-L-Val) Exhibits Mixed-Type ICL Inhibition vs. Competitive Inhibitor 3-Nitropropionate

Kinetic analysis revealed that Cyclo(L-Phe-L-Val) acts as a mixed-type inhibitor of *C. albicans* ICL with a Ki of 64.86 μM, a mechanism distinct from the competitive inhibition exhibited by the reference compound 3-nitropropionate [1]. This difference in binding mode suggests Cyclo(L-Phe-L-Val) interacts with the enzyme in a manner that can influence both substrate binding and catalytic turnover, potentially offering a different pharmacological profile [2]. While 3-nitropropionate is a more potent inhibitor (IC50 = 15.95 μM), its mechanism and associated toxicity differ significantly [3]. This data positions Cyclo(L-Phe-L-Val) as a valuable chemical probe for studying ICL function via a non-competitive binding modality [4].

Enzyme Kinetics Mechanism of Action Antifungal Selectivity

Neurite Outgrowth: Cyclo(L-Phe-L-Val) Promotes Axon Sprouting in the Presence of Inhibitory Molecules

Cyclo(L-Phe-L-Val) (designated DKP101516) has been shown to promote neurite outgrowth and branching in chick cortical neurons at concentrations of 16 and 32 µM in vitro [1]. Critically, this compound can overcome the inhibitory effects of myelin-associated inhibitory proteins (MAIPs) and chondroitin sulfate proteoglycans (CSPGs), which are major barriers to axon regeneration in the central nervous system [2]. In vivo, it enhanced the plasticity of various axonal populations following dorsal rhizotomy [3]. While many neurotrophic factors exist, the ability of this small, stable DKP to counteract multiple inhibitory signals represents a unique and quantifiable differentiation .

Neuroscience Spinal Cord Injury Repair Axon Regeneration

Validated Application Scenarios for Cyclo(L-Phe-L-Val) Based on Quantitative Evidence


Antifungal Drug Discovery: Targeting *Candida albicans* Virulence via ICL Inhibition

Researchers developing novel antifungal agents that target virulence mechanisms rather than growth can use Cyclo(L-Phe-L-Val) as a validated tool compound for ICL inhibition [4]. The compound's ability to specifically inhibit ICL (IC50 = 27 μg/mL) and block growth on acetate as a sole carbon source (MIC 32-64 μg/mL) while having no effect on glucose-grown cells demonstrates its on-target activity within the glyoxylate cycle [5]. This makes it ideal for phenotypic screening assays, target validation studies, and as a reference standard in high-throughput screening campaigns for new ICL inhibitors .

Neuroscience: Investigating Axon Regeneration in Inhibitory CNS Environments

Cyclo(L-Phe-L-Val) (DKP101516) is a premier tool for studying the mechanisms of axon regeneration in the central nervous system, particularly its ability to overcome the inhibitory effects of CSPGs and MAIPs [4]. Researchers can employ this compound in in vitro neurite outgrowth assays (16-32 μM) using primary neurons or explants on inhibitory substrates, or in in vivo models of spinal cord injury or dorsal rhizotomy to assess its effects on axonal plasticity and functional recovery [5]. Its activity in promoting sprouting from intact axons makes it a valuable positive control and reference compound for evaluating other potential neuroregenerative agents .

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